4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219971-96-6
VCID: VC11977075
InChI: InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H
SMILES: C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol

4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride

CAS No.: 1219971-96-6

Cat. No.: VC11977075

Molecular Formula: C19H24ClNO

Molecular Weight: 317.9 g/mol

* For research use only. Not for human or veterinary use.

4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride - 1219971-96-6

Specification

CAS No. 1219971-96-6
Molecular Formula C19H24ClNO
Molecular Weight 317.9 g/mol
IUPAC Name 4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H
Standard InChI Key FOUWOEFFKUYTCF-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a 2-([1,1'-biphenyl]-4-yloxy)ethyl group. The biphenyl moiety consists of two phenyl rings connected at the para-positions, creating a planar hydrophobic region that enhances binding affinity to aromatic-rich protein pockets . The ethyloxy linker provides flexibility, enabling optimal spatial orientation for target engagement. The hydrochloride salt improves solubility in aqueous media, a critical factor for bioavailability in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H24ClNO\text{C}_{19}\text{H}_{24}\text{ClNO}
Molecular Weight317.9 g/mol
IUPAC Name4-[2-(4-phenylphenoxy)ethyl]piperidine hydrochloride
CAS Number1219971-96-6
SMILESC1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Synthesis and Optimization

The synthesis involves a multi-step process:

  • Alkylation of 4-phenylphenol: Reacting 4-phenylphenol with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) yields 2-(4-phenylphenoxy)ethyl bromide .

  • Nucleophilic Substitution: The bromide intermediate undergoes nucleophilic attack by piperidine in a polar aprotic solvent (e.g., acetonitrile), forming the piperidine-ethyl-biphenyl ether backbone .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, which is purified via recrystallization .

Industrial-scale synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as ethanol (≈15 mg/mL) and water (≈5 mg/mL at pH 7.4) . The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies indicate decomposition at temperatures above 150°C, with optimal storage conditions at 2–8°C under inert gas.

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 7.60–7.55 (m, 4H, biphenyl), 7.45–7.40 (m, 2H), 7.35–7.30 (m, 3H), 4.10 (t, J=6.0J = 6.0 Hz, 2H, OCH2_2), 3.20–3.10 (m, 2H, NCH2_2), 2.90–2.70 (m, 5H, piperidine).

  • HRMS: Calculated for C19H24ClNO\text{C}_{19}\text{H}_{24}\text{ClNO} [M+H]+^+: 318.1624; Found: 318.1621 .

Biological Activity and Mechanisms

Receptor Affinity and Selectivity

While direct binding assays for this compound are unavailable, structurally related piperidine derivatives demonstrate high affinity for histamine H3_3 receptors (H3_3R) and sigma-1 receptors (σ1_1R) . For example, analogs with 4-pyridylpiperidine moieties exhibit KiK_i values of 6.2 nM for H3_3R and 4.5 nM for σ1_1R, suggesting potential dual-target activity . The biphenyl group likely enhances hydrophobic interactions with receptor pockets, while the piperidine nitrogen participates in hydrogen bonding .

Therapeutic Implications

  • Neuropathic Pain: σ1_1R antagonists show efficacy in rodent models of neuropathic pain, reducing hyperalgesia by modulating calcium signaling in dorsal root ganglia .

  • Cognitive Disorders: H3_3R antagonists enhance acetylcholine release in the prefrontal cortex, improving cognition in Alzheimer’s disease models .

Table 2: Comparative Affinity of Piperidine Analogs

CompoundH3_3R KiK_i (nM)σ1_1R KiK_i (nM)
4-Pyridylpiperidine6.24.5
Piperidine (unsubstituted)28.018.0
Azepane47.0103.0

Applications in Drug Development

Lead Optimization Strategies

  • Linker Length Variation: Extending the ethyl spacer to propyl or butyl reduces H3_3R affinity (e.g., KiK_i increases from 6.2 nM to 88.9 nM) , highlighting the critical role of chain length in target engagement.

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF3_3) on the biphenyl ring improves metabolic stability but may reduce blood-brain barrier permeability .

Preclinical Challenges

  • Pharmacokinetics: High logP (≈3.5) predicts favorable membrane permeability but may limit aqueous solubility, necessitating prodrug strategies.

  • Toxicity: Piperidine derivatives can inhibit cytochrome P450 enzymes, requiring rigorous metabolic profiling .

Future Research Directions

  • Target Validation: Conduct radioligand binding assays to quantify affinity for H3_3R, σ1_1R, and related targets (e.g., dopamine D2_2 receptors).

  • In Vivo Efficacy: Evaluate analgesic and cognitive-enhancing effects in murine models of neuropathic pain and Alzheimer’s disease.

  • Structural Modifications: Explore replacing the biphenyl group with heteroaromatic rings (e.g., pyridyl) to optimize receptor selectivity.

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